

"Hydroxy-Amino-bis(PEG2-propargyl)" molecular weight and formula

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Compound of Interest

Hydroxy-Amino-bis(PEG2propargyl)

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B607998

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In-Depth Technical Guide: Hydroxy-Aminobis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-Amino-bis(PEG2-propargyl) is a heterotrifunctional polyethylene glycol (PEG) linker molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its unique branched structure, featuring a central amino group, a hydroxyl terminus, and two propargyl groups, offers significant versatility for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

This molecule is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target protein binder and an E3 ubiquitin ligase ligand. The propargyl groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction, for covalent ligation to azide-modified molecules. The hydroxyl group provides an additional site for further derivatization, enabling the creation of more complex or multi-functional constructs.

Core Data Presentation



The key quantitative data for **Hydroxy-Amino-bis(PEG2-propargyl)** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C16H27NO5
Molecular Weight	313.39 g/mol
CAS Number	2100306-77-0
Purity	Typically ≥95%
Appearance	Varies (often a solid or oil)
Solubility	Soluble in DMSO, DMF, and water

Experimental Protocols

The following protocols outline generalized experimental procedures relevant to the application of **Hydroxy-Amino-bis(PEG2-propargyl)** in the synthesis of PROTACs. These protocols may require optimization for specific target proteins and ligands.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the sequential conjugation of an azide-functionalized E3 ligase ligand and an azide-functionalized target protein binder to the bis-propargyl linker.

Materials:

- Hydroxy-Amino-bis(PEG2-propargyl)
- · Azide-functionalized E3 ligase ligand
- Azide-functionalized target protein binder (warhead)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate



- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Solvents (e.g., DMSO, DMF, t-BuOH/H2O)
- Purification supplies (e.g., HPLC)

Procedure:

- First Click Reaction:
 - Dissolve Hydroxy-Amino-bis(PEG2-propargyl) (1 equivalent) and the azidefunctionalized E3 ligase ligand (1 equivalent) in a suitable solvent such as a mixture of t-BuOH and water.
 - Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate (0.1 equivalents) to the reaction mixture. TBTA can be added to stabilize the Cu(I) catalyst.
 - Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
 - Upon completion, purify the mono-conjugated product by preparative HPLC.
- Second Click Reaction:
 - Dissolve the purified mono-conjugated product (1 equivalent) and the azide-functionalized target protein binder (1 equivalent) in a suitable solvent.
 - Repeat the addition of sodium ascorbate and copper(II) sulfate as in the first step.
 - Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
 - Upon completion, purify the final PROTAC molecule by preparative HPLC.

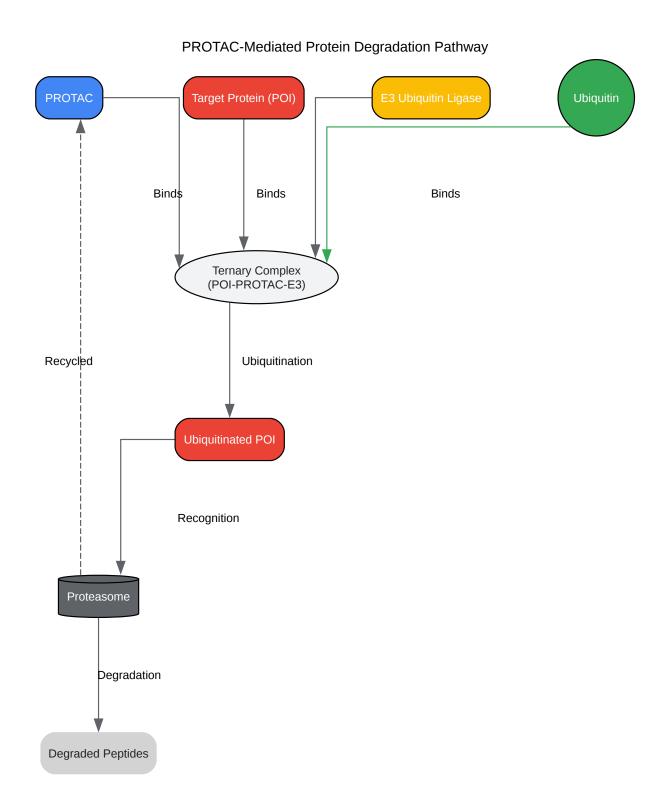
Note on the Hydroxyl Group: The terminal hydroxyl group on the linker can be protected prior to the click reactions if it is not desired for further modification. Alternatively, it can be used for subsequent conjugation after the PROTAC is formed.



Mandatory Visualizations PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.





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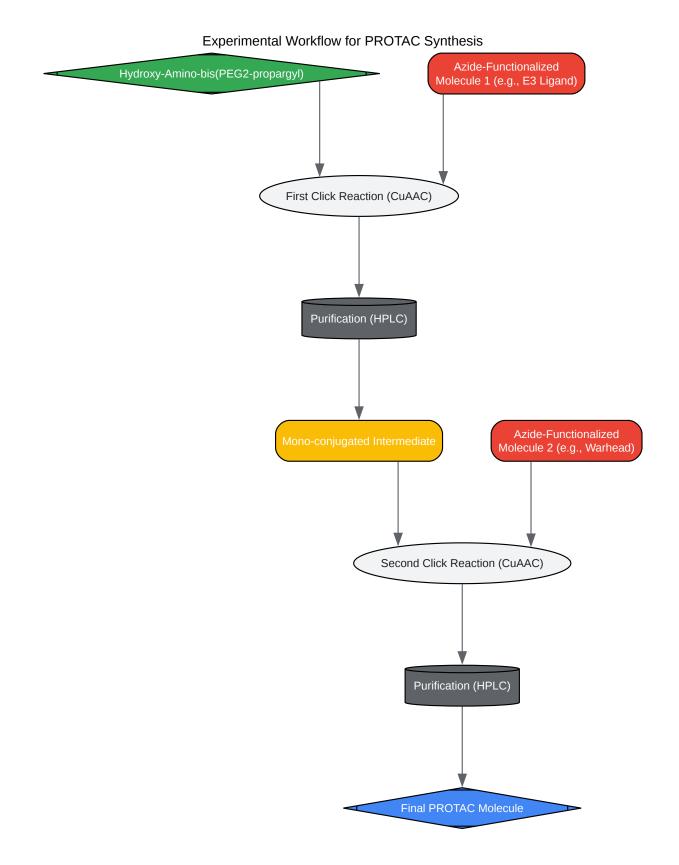
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.



Experimental Workflow for PROTAC Synthesis

The logical workflow for synthesizing a PROTAC using a bis-propargyl linker is depicted below. This involves the sequential attachment of two distinct azide-containing molecules.





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Caption: A flowchart outlining the key steps in the synthesis of a PROTAC using a bis-propargyl linker.

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